Cas no 1260657-34-8 (8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1260657-34-8x500.png)
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
- DTXSID40857515
- EN300-702712
- 1260657-34-8
-
- インチ: InChI=1S/C8H4FN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H
- InChIKey: UOTRJGFBCZAZTI-UHFFFAOYSA-N
- SMILES: C1=CN2C(=CN=C2C(=C1)F)C#N
計算された属性
- 精确分子量: 161.03892530g/mol
- 同位素质量: 161.03892530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 41.1Ų
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-702712-1.0g |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 1g |
$0.0 | 2023-06-06 | |
Aaron | AR01C7SI-50mg |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 50mg |
$446.00 | 2025-02-14 | |
Aaron | AR01C7SI-2.5g |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 2.5g |
$3567.00 | 2025-02-14 | |
Chemenu | CM150871-1g |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM150871-1g |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 1g |
$1169 | 2021-08-05 | |
1PlusChem | 1P01C7K6-10g |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 10g |
$7048.00 | 2023-12-25 | |
Aaron | AR01C7SI-100mg |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 100mg |
$654.00 | 2025-02-14 | |
1PlusChem | 1P01C7K6-100mg |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 100mg |
$627.00 | 2024-07-09 | |
1PlusChem | 1P01C7K6-500mg |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 500mg |
$1329.00 | 2024-07-09 | |
1PlusChem | 1P01C7K6-1g |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
1260657-34-8 | 95% | 1g |
$1688.00 | 2024-07-09 |
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrileに関する追加情報
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Comprehensive Overview
The compound with CAS No. 1260657-34-8, commonly referred to as 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines an imidazo[1,2-a]pyridine core with a fluoro substituent at the 8-position and a cyano group at the 3-position. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile as a promising candidate in drug discovery. Its imidazo[1,2-a]pyridine framework is known to exhibit significant biological activity, particularly in modulating key cellular pathways. The introduction of the fluoro group at the 8-position enhances the compound's lipophilicity and metabolic stability, while the cyano group at the 3-position contributes to its electronic properties, making it an ideal scaffold for further functionalization. Researchers have explored its potential as an anticancer agent, where it has shown selective cytotoxicity against various cancer cell lines.
In addition to its pharmacological applications, 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has also been investigated for its role in materials science. Its unique electronic structure makes it a potential candidate for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its large-scale production and application in advanced materials.
The synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by fluorination at the 8-position and subsequent introduction of the cyano group at the 3-position through various coupling reactions. The optimization of these steps has been a focal point of recent research efforts, with scientists striving to develop more efficient and environmentally friendly synthetic routes.
From an analytical standpoint, 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided critical insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry approaches have been employed to predict its electronic properties and reactivity, aiding in its rational design for specific applications.
In conclusion, 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS No. 1260657-34-8) stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.
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